Cyanogen-15N bromide

Vue d'ensemble

Description

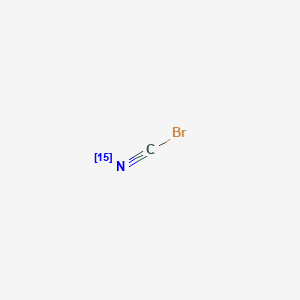

Cyanogen-15N bromide is a useful research compound. Its molecular formula is CBrN and its molecular weight is 106.91 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Cyanogen-15N bromide (BrCN) is a nitrogen-labeled derivative of cyanogen bromide, which has garnered attention for its biochemical applications, particularly in protein chemistry and molecular biology. This compound exhibits unique biological activities that are valuable in various research fields, including proteomics and synthetic biology. The following sections detail its biochemical applications, mechanisms of action, and relevant case studies.

1. Biochemical Applications

This compound is primarily utilized for:

- Protein Immobilization : It is commonly used to couple proteins to agarose or other matrices for affinity chromatography. The reaction occurs through the formation of cyanate esters that react with primary amines on the protein surface, facilitating immobilization .

- Protein Cleavage : The compound selectively cleaves peptide bonds at the C-terminus of methionine residues, making it useful for generating smaller peptide fragments for analysis and sequencing. This specificity is attributed to the electrophilic nature of the carbon in cyanogen bromide, which is highly reactive towards nucleophiles such as sulfur in methionine .

The mechanism by which cyanogen bromide exerts its biological activity involves several steps:

- Electrophilic Attack : The carbon atom in cyanogen bromide is electrophilic due to the electron-withdrawing effect of the bromine and nitrogen atoms. This makes it susceptible to nucleophilic attack by sulfur-containing amino acids like methionine .

- Formation of Cyclic Intermediates : Upon nucleophilic attack, a five-membered cyclic intermediate is formed, which facilitates the cleavage of peptide bonds. This reaction can be influenced by various buffer conditions, with hydrochloric acid being a common choice due to its ability to maintain protein solubility while preventing oxidation of methionine .

3. Case Studies and Research Findings

Several studies have highlighted the utility and effectiveness of this compound in various applications:

Table 1: Summary of Research Findings on this compound

4. Environmental Impact and Biogenic Sources

Recent studies have explored the environmental implications of cyanogen bromide, particularly its role in atmospheric chemistry:

- Cyanogen bromide has been detected in various atmospheric conditions, particularly in polar regions where it participates in active bromine chemistry that can affect ozone levels .

- Its production may be linked to biological processes involving microalgae and other marine organisms, indicating a complex interaction between biotic and abiotic factors influencing its concentration in marine environments .

Applications De Recherche Scientifique

Applications in Organic Synthesis

Cyanogen-15N bromide is widely utilized as a reagent in organic chemistry for synthesizing complex molecules. Its electrophilic properties allow it to participate in nucleophilic substitutions and other reactions essential for creating various organic compounds.

Key Uses:

- Synthesis of Labeled Compounds : It is particularly valuable in synthesizing specifically labeled nucleosides, such as adenosine and guanosine, which are crucial for nuclear magnetic resonance (NMR) studies and mass spectrometry (MS) applications. The incorporation of nitrogen-15 into these nucleosides aids in tracking nitrogen pathways within biological systems .

| Compound Type | Application | Yield |

|---|---|---|

| Nucleosides | NMR studies | High |

| Amino Acids | Protein labeling | Moderate |

Biochemical Research

The isotopic labeling of this compound makes it an essential tool for studying nitrogen metabolism in biological systems. Researchers incorporate this compound into biomolecules to trace the movement and transformation of nitrogen, providing insights into processes such as nutrient uptake, nitrogen fixation, and cycling.

Case Studies:

- Nitrogen Pathway Tracking : Studies have shown that incorporating this compound into plant systems allows for detailed tracking of nitrogen assimilation and its subsequent metabolic pathways .

- Toxicological Studies : Due to its acute toxicity, this compound is also studied for its effects on biological membranes and cellular processes. Research indicates that it can inhibit various biological functions by modifying amino acids and proteins through electrophilic attack .

Environmental Applications

This compound's role extends to environmental research, where it helps elucidate the behavior of nitrogen compounds in different ecosystems. Its interactions with biological membranes are studied to understand its ecological impacts, including atmospheric removal rates.

Research Insights:

- Ecological Impact Studies : Investigations into how this compound interacts with microorganisms provide valuable data on its potential effects on soil health and nutrient cycling .

Safety Considerations

Given its high toxicity, this compound poses significant health risks if mishandled. Proper laboratory safety protocols must be adhered to during its use, including the use of fume hoods and personal protective equipment.

Propriétés

IUPAC Name |

bromoformonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CBrN/c2-1-3/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATDGTVJJHBUTRL-LBPDFUHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(#[15N])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CBrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80745725 | |

| Record name | (~15~N)Cyanic bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63419-72-7 | |

| Record name | (~15~N)Cyanic bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyanogen-15N bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.